methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-14-7(11)3-5-9-4-2-6(8-9)10(12)13/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGCBZXUUGXSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate typically involves the nitration of a pyrazole derivative followed by esterification. One common method involves the reaction of 3-nitropyrazole with methyl acrylate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines or alcohols as nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-(3-amino-1H-pyrazol-1-yl)propanoate.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid.
Scientific Research Applications
Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Key analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-withdrawing vs. electron-donating groups: The 3-nitro group enhances electrophilic substitution reactivity compared to 3-amino analogs, which are nucleophilic .
- Hybrid systems : Pyrazole-pyrimidine hybrids (e.g., compounds from ) exhibit enhanced thermal stability and diverse applications in catalysis.
Physicochemical Properties
- Hydrogen-bonding capacity : The nitro group participates in C–H···O interactions, while ester carbonyls engage in N–H···O bonds, influencing crystal packing .
- Solubility: Propanoate esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor aqueous solubility .
Biological Activity
Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a propanoate backbone with a nitro-substituted pyrazole moiety, which contributes to its unique chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.19 g/mol |
| Functional Groups | Nitro, Ester |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with various enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The pyrazole ring may engage in hydrogen bonding and π-π interactions with biological receptors, influencing their activity.
- Hydrolysis : The ester functional group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of pyrazole compounds possess antimicrobial properties against various bacterial strains. For instance, certain derivatives demonstrated effectiveness against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies indicated that it could induce apoptosis in cancer cell lines, showing cytotoxicity comparable to standard chemotherapeutic agents .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory activities. For example, certain derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
Case Studies
- Antimicrobial Activity : A study conducted by Burguete et al. demonstrated that pyrazole derivatives, including those similar to this compound, exhibited promising antimicrobial effects against multiple bacterial strains. The compounds were tested using the ALAMAR radiometric system, revealing significant inhibition rates compared to standard antibiotics .
- Anticancer Research : In a recent study focusing on the anticancer properties of pyrazole derivatives, this compound was shown to induce apoptosis in FaDu hypopharyngeal tumor cells. The results indicated that this compound could serve as a potential lead for developing new anticancer agents .
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Pyrazole Derivative : Starting from 3-amino-pyrazole, nitration is performed using concentrated nitric acid.
- Esterification : The resulting nitropyrazole is then reacted with propanoic acid or its derivatives under acidic conditions to form the ester.
This synthetic route highlights the versatility of pyrazole chemistry in producing biologically active compounds.
Q & A
Q. What are the optimized synthetic routes for methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nitration of pyrazole derivatives followed by esterification. A common approach reacts 3-nitropyrazole with methyl acrylate in the presence of a base (e.g., sodium hydride) under reflux conditions . Key parameters include:
- Temperature : Reflux (~80–100°C) ensures sufficient energy for nucleophilic substitution.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.
- Catalysts : Bases like NaH promote deprotonation of the pyrazole nitrogen, facilitating alkylation.
Yield optimization requires monitoring by TLC or HPLC to isolate intermediates and minimize side reactions (e.g., over-alkylation). Purity >95% is achievable via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- 1H NMR : Key signals include the ester methyl group (~3.7 ppm, singlet) and pyrazole protons (8.1–8.3 ppm for nitro-substituted pyrazole) .
- 13C NMR : The ester carbonyl appears at ~170 ppm, while the nitro group deshields adjacent carbons (~140–150 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 199.16 (C₇H₉N₃O₄) confirms molecular weight .
Impurities (e.g., unreacted starting materials) are detectable via discrepancies in integration ratios or unexpected peaks.
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Fluorescence-based assays (e.g., cyclooxygenase-2 inhibition) to assess anti-inflammatory potential .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
Note: Solubility in DMSO/PBS must be optimized to avoid false negatives.
Advanced Research Questions
Q. How does the nitro group’s electronic and steric effects influence regioselectivity in subsequent reactions (e.g., reduction, substitution)?
Methodological Answer: The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to the pyrazole’s 4-position. For example:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties and enabling further functionalization (e.g., amide coupling) .
- Nucleophilic Substitution : The nitro group’s steric hindrance slows substitution at the 3-position, favoring reactions at the 1- or 5-positions. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) quantify these effects .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates nitro group’s charge distribution and HOMO/LUMO energy gaps to predict reactivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2). The nitro group’s dipole may form hydrogen bonds with active-site residues (e.g., Arg120) .
Validation requires correlating computational results with experimental IC₅₀ values from enzyme assays.
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer: Contradictions often arise from differences in:
- Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer) affect compound stability .
- Cell Line Variability : Genetic differences in metabolic enzymes (e.g., cytochrome P450) alter compound metabolism .
Resolution Strategies :
Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
Use isogenic cell lines to control for genetic variability.
Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Key Research Challenges
- Synthetic Scalability : Multi-step synthesis complicates large-scale production; continuous flow reactors may improve efficiency .
- Biological Selectivity : Off-target effects (e.g., cytotoxicity) require structure-activity relationship (SAR) studies to optimize the pyrazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
